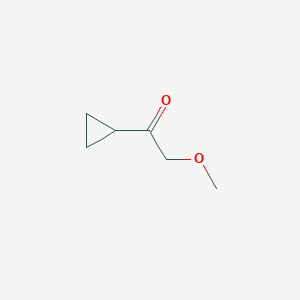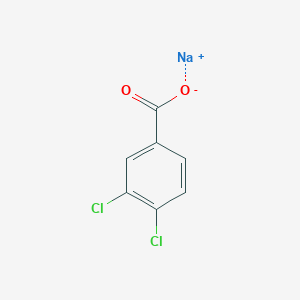
2-(3-Ethynyloxiran-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethynyloxiran-2-yl)propan-2-ol, also known as EOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EOP is a versatile molecule that can be used in various applications, including organic synthesis, medicinal chemistry, and material science. In
Mecanismo De Acción
The mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is not fully understood, but it is believed to act as an alkylating agent, reacting with nucleophilic sites in biomolecules, such as DNA and proteins. This mechanism of action is responsible for the antitumor and antiviral activities of 2-(3-Ethynyloxiran-2-yl)propan-2-ol.
Biochemical and Physiological Effects:
2-(3-Ethynyloxiran-2-yl)propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-Ethynyloxiran-2-yl)propan-2-ol can inhibit the growth of tumor cells and viral replication. 2-(3-Ethynyloxiran-2-yl)propan-2-ol has also been shown to induce apoptosis in tumor cells, leading to cell death. In vivo studies have demonstrated that 2-(3-Ethynyloxiran-2-yl)propan-2-ol can inhibit tumor growth in animal models, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is its versatility, as it can be used in various scientific research applications. 2-(3-Ethynyloxiran-2-yl)propan-2-ol is also relatively easy to synthesize, and the yield can be optimized through process optimization. However, one of the limitations of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is its toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is not fully understood, which can make it challenging to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-(3-Ethynyloxiran-2-yl)propan-2-ol. One potential direction is the development of 2-(3-Ethynyloxiran-2-yl)propan-2-ol-based drugs for cancer and viral diseases. Another potential direction is the synthesis of 2-(3-Ethynyloxiran-2-yl)propan-2-ol-based materials with unique properties, such as high thermal stability and conductivity. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol, which can lead to the optimization of its use in various applications.
Conclusion:
In conclusion, 2-(3-Ethynyloxiran-2-yl)propan-2-ol is a versatile molecule that has gained significant attention in scientific research due to its unique properties. 2-(3-Ethynyloxiran-2-yl)propan-2-ol can be used in various applications, including organic synthesis, medicinal chemistry, and material science. 2-(3-Ethynyloxiran-2-yl)propan-2-ol exhibits antitumor and antiviral activities, making it a promising candidate for drug development. However, the toxicity of 2-(3-Ethynyloxiran-2-yl)propan-2-ol can limit its use in certain applications. Further research is needed to fully understand the mechanism of action of 2-(3-Ethynyloxiran-2-yl)propan-2-ol and optimize its use in various applications.
Métodos De Síntesis
2-(3-Ethynyloxiran-2-yl)propan-2-ol can be synthesized through several methods, including the reaction of propargyl alcohol with epichlorohydrin in the presence of a base, or the reaction of ethynylmagnesium bromide with epichlorohydrin. The latter method is more efficient and yields a higher purity of 2-(3-Ethynyloxiran-2-yl)propan-2-ol. The synthesis of 2-(3-Ethynyloxiran-2-yl)propan-2-ol is relatively straightforward, and the yield can be optimized through process optimization.
Aplicaciones Científicas De Investigación
2-(3-Ethynyloxiran-2-yl)propan-2-ol has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-(3-Ethynyloxiran-2-yl)propan-2-ol is used as a building block for the synthesis of various compounds, including heterocyclic compounds and chiral molecules. In medicinal chemistry, 2-(3-Ethynyloxiran-2-yl)propan-2-ol has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for drug development. In material science, 2-(3-Ethynyloxiran-2-yl)propan-2-ol has been used in the synthesis of polymer materials with unique properties, such as high thermal stability and conductivity.
Propiedades
Número CAS |
197307-20-3 |
|---|---|
Nombre del producto |
2-(3-Ethynyloxiran-2-yl)propan-2-ol |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-(3-ethynyloxiran-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-4-5-6(9-5)7(2,3)8/h1,5-6,8H,2-3H3 |
Clave InChI |
PFRJLRVKHUTGAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1C(O1)C#C)O |
SMILES canónico |
CC(C)(C1C(O1)C#C)O |
Sinónimos |
Oxiranemethanol, 3-ethynyl-alpha,alpha-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



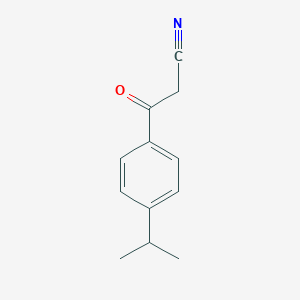

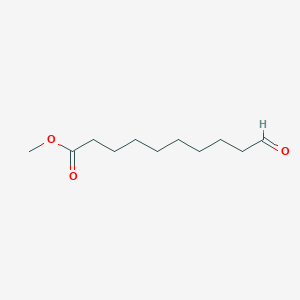

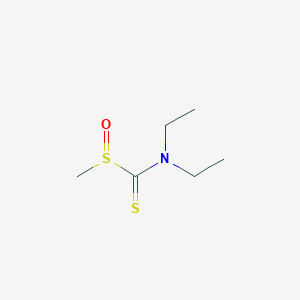
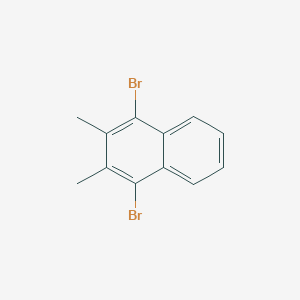
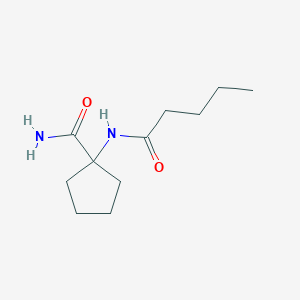

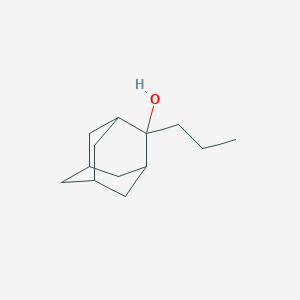
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
